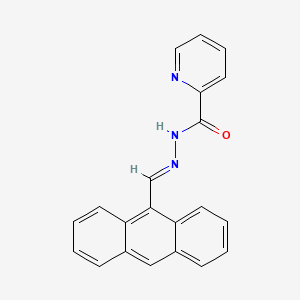

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

Description

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide (CAS: 304905-51-9) is a Schiff base derivative formed by the condensation of 2-pyridinecarbohydrazide with 9-anthraldehyde. Its molecular formula is C₂₁H₁₅N₃O, with a molecular weight of 325.36 g/mol . The compound features an anthracene moiety conjugated to a pyridine-hydrazide backbone, which confers unique photophysical and coordination properties. Anthracene derivatives are known for their planar aromatic structure, enabling π-π stacking interactions and photochemical reactivity, such as [4+4] photodimerization under UV light . This compound is primarily studied for applications in materials science, including optoelectronic devices and photoresponsive molecular crystals, due to its anthracene-based luminescence and solid-state reactivity .

Properties

IUPAC Name |

N-[(E)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVBAVDGSNDMLO-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its anthracene moiety.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The biological and photochemical activities of 2-pyridinecarbohydrazide derivatives are highly dependent on substituents at the hydrazone position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Anthracene vs. Thiophene/Thienyl Groups : Anthracene derivatives exhibit superior photochemical activity due to extended π-conjugation, whereas thienyl groups (e.g., ) enhance ligand flexibility for metal coordination .

- Halogen Substituents: Electron-withdrawing groups (e.g., Cl, I) improve biological activity. For instance, PCH1’s dichlorophenyl group contributes to its nanomolar efficacy against Trypanosoma cruzi , while iodine in enhances fluorescence quenching via the heavy atom effect.

- Hydroxybenzylidene Derivatives : The manganese complex of N'-(3,5-dichloro-2-hydroxybenzylidene)-2-pyridinecarbohydrazide shows superoxide dismutase (SOD)-mimetic activity (IC₅₀ = 0.53 μM), attributed to redox-active Mn centers and ligand geometry .

Photophysical and Catalytic Properties

- Luminescence : Anthracene-based derivatives exhibit strong blue fluorescence, whereas iodine-substituted analogs () show redshifted emission due to spin-orbit coupling .

- Catalytic Activity: Lanthanide complexes of Schiff base ligands (e.g., ) catalyze oxidation reactions (e.g., aniline oxidation with H₂O₂) with turnover numbers >100, leveraging pyridine-hydrazide coordination sites .

Biological Activity

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features a hydrazone linkage between an anthracene moiety and a pyridinecarbohydrazide. The synthesis typically involves the condensation of 9-anthraldehyde with 2-pyridinecarbohydrazide under acidic conditions, resulting in the formation of the desired hydrazone compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity.

Antileishmanial Activity

Research has shown that derivatives of pyridinecarbohydrazides, including this compound, possess antileishmanial activity. A study reported that these compounds induce mitochondrial depolarization and increase reactive oxygen species (ROS) levels in Leishmania parasites, leading to cell death. The mechanism involves disruption of mitochondrial function, which is critical for parasite survival .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. IC50 values ranged from 20 to 70 µM depending on the cell line tested, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Disruption : Similar to other hydrazone derivatives, this compound disrupts mitochondrial membrane potential, leading to apoptosis in target cells.

- ROS Generation : Increased levels of ROS contribute to oxidative stress within cells, further promoting apoptosis.

- Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit key enzymes involved in cellular metabolism, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B | Showed significant antileishmanial effects with mitochondrial depolarization observed in treated parasites. |

| Study C | Reported selective cytotoxicity in cancer cell lines with IC50 values ranging from 20 to 70 µM. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.